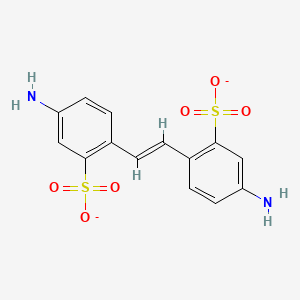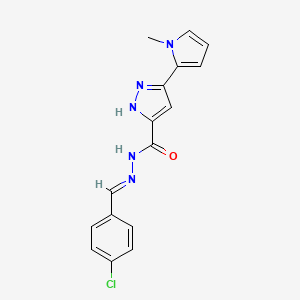![molecular formula C23H29NO5 B11674859 2-Ethoxyethyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11674859.png)
2-Ethoxyethyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes an ethoxyethyl group, a methyl group, and a propan-2-yl group, among others.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoate ester, followed by the introduction of the ethoxyethyl group through an etherification reaction. The final step involves the acylation of the phenoxy group with the appropriate acetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE
- 2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE
Uniqueness
2-ETHOXYETHYL 4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H29NO5 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-ethoxyethyl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H29NO5/c1-5-27-12-13-28-23(26)18-7-9-19(10-8-18)24-22(25)15-29-21-14-17(4)6-11-20(21)16(2)3/h6-11,14,16H,5,12-13,15H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
ZSZXMKNXVBJHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11674783.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11674787.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674794.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674812.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674819.png)
![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674857.png)

![11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11674872.png)

